molecular formula C11H16O2 B136143 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL CAS No. 143260-83-7

3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL

Cat. No.: B136143
CAS No.: 143260-83-7
M. Wt: 180.24 g/mol
InChI Key: IWKUGFADBCLUAP-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL is an organic compound with the molecular formula C11H16O2 It is a phenylpropanol derivative, characterized by the presence of a hydroxyethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL typically involves the reaction of 4-(2-hydroxyethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-[4-(2-Carboxyethyl)phenyl]propan-1-OL.

    Reduction: 3-[4-(2-Hydroxyethyl)phenyl]propane.

    Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)phenol: Similar structure but lacks the propanol side chain.

    3-Phenylpropan-1-OL: Similar structure but lacks the hydroxyethyl group.

    4-(2-Hydroxyethyl)benzaldehyde: Precursor in the synthesis of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL.

Uniqueness

This compound is unique due to the presence of both a hydroxyethyl group and a propanol side chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h3-6,12-13H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKUGFADBCLUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649092
Record name 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143260-83-7
Record name 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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